4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine is a complex organic compound known for its diverse applications in scientific research. Comprising various functional groups such as furan, oxadiazole, pyrazole, and piperidine, this compound showcases a robust framework suitable for a multitude of chemical reactions and interactions.
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the preparation of the oxadiazole ring. This typically involves a cyclization reaction between a hydrazide and a carboxylic acid derivative in the presence of dehydrating agents.
Step 2: Next, the furan ring is introduced. This can be achieved via palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, ensuring the correct positioning of the furan moiety.
Step 3: Formation of the pyrazole ring usually involves the reaction of a 1,3-diketone with hydrazine hydrate, under acidic conditions, forming the desired heterocycle.
Step 4: The final step involves the coupling of the pyrazole derivative with the oxadiazole intermediate, followed by piperidine ring closure, achieved under basic conditions using agents like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial-scale production of this compound often employs continuous flow synthesis techniques, ensuring a high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts.
Types of Reactions
Oxidation: It can undergo oxidation reactions, especially at the furan ring, leading to the formation of furanoic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into a more reduced form like an oxadiazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the furan or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride under aprotic conditions.
Substitution: Nucleophiles like amines or halides in the presence of catalysts or under heating.
Major Products
From Oxidation: Oxidized derivatives such as furan-2-carboxylic acid.
From Reduction: Reduced forms like 1,2,4-oxadiazoline derivatives.
From Substitution: Various substituted furan or pyrazole derivatives depending on the reacting nucleophile.
Scientific Research Applications
This compound finds applications across numerous fields:
Chemistry: Serves as a building block for the synthesis of more complex organic molecules, intermediates in various synthetic pathways, and a ligand in metal-catalyzed reactions.
Biology: Used in the study of enzyme interactions and as a molecular probe in biological assays.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Acts as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets like enzymes or receptors, often inhibiting or modulating their activity. Its mechanism of action can involve binding to active sites, altering protein conformation, or disrupting cellular pathways critical for the survival or proliferation of cells.
Comparison with Similar Compounds
Comparison and Uniqueness: Compared to other similar compounds, 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine is unique due to its multifaceted chemical structure, allowing for a wide range of reactions and interactions.
List of Similar Compounds
4-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperidine.
4-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidine.
4-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-nitrophenyl)-1H-pyrazole-5-carbonyl]piperidine.
This article should give you a comprehensive view of the compound and its relevance in various fields. Let me know if there is anything else you want to delve into!
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-18-6-3-2-5-15(18)16-13-17(24-23-16)22(28)27-10-8-14(9-11-27)20-25-26-21(31-20)19-7-4-12-30-19/h2-7,12-14H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSFLKMUYENIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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